2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile
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Overview
Description
2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is a heterocyclic organic compound known for its complex structure and potential applications in various scientific fields. This compound features an imidazo[1,2-a]pyridine core, which is a fused bicyclic system combining an imidazole ring with a pyridine ring. The presence of a methyl group at the 2-position and a methylene-propanedinitrile group at the 3-position further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2-methylimidazo[1,2-a]pyridine, which can be synthesized through the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions. The subsequent step involves the condensation of 2-methylimidazo[1,2-a]pyridine with malononitrile in the presence of a base, such as sodium methoxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at the 3-position of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or iodine in chloroform.
Major Products
Scientific Research Applications
2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, especially in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of dyes, optical materials, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: The parent compound, which lacks the methylene-propanedinitrile group.
3-bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with potential antimicrobial properties.
2-amino-1-propargylpyridinium bromide: Another derivative with distinct chemical and biological properties.
Uniqueness
2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2289584-71-8 |
---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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